molecular formula C14H17ClN2O3 B2355998 (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate CAS No. 435325-64-7

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2355998
CAS No.: 435325-64-7
M. Wt: 296.75
InChI Key: WCFDDWUTWAVLKF-UHFFFAOYSA-N
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Description

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group attached to a methyl 2-chloropyridine-3-carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with cyclohexyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products formed include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products include alcohols or amines.

    Substitution: The major products are substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclohexylcarbamoyl)methyl 2-bromopyridine-3-carboxylate
  • (Cyclohexylcarbamoyl)methyl 2-fluoropyridine-3-carboxylate
  • (Cyclohexylcarbamoyl)methyl 2-iodopyridine-3-carboxylate

Uniqueness

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different applications.

Properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-13-11(7-4-8-16-13)14(19)20-9-12(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDDWUTWAVLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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